molecular formula C6H4Cl3NO2S B12217629 n,n,4-Trichlorobenzenesulfonamide CAS No. 17260-65-0

n,n,4-Trichlorobenzenesulfonamide

Cat. No.: B12217629
CAS No.: 17260-65-0
M. Wt: 260.5 g/mol
InChI Key: YQFIHIHRQSCFMO-UHFFFAOYSA-N
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Description

N,N,4-Trichlorobenzenesulfonamide is a halogenated sulfonamide derivative characterized by three chlorine substituents: two on the sulfonamide nitrogen (N,N-dichloro) and one at the para position of the benzene ring. Its molecular structure was first reported by Gowda et al. in 2007, with crystallographic data confirming a planar sulfonamide group and distinct intermolecular hydrogen bonding patterns . The compound’s synthesis typically involves halogenation reactions, as evidenced by the use of trichloroacetic acid in related sulfonamide crystallization procedures . Its stability and reactivity are influenced by the electron-withdrawing effects of the chlorine atoms, making it a subject of interest in materials science and medicinal chemistry.

Properties

IUPAC Name

N,N,4-trichlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3NO2S/c7-5-1-3-6(4-2-5)13(11,12)10(8)9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFIHIHRQSCFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00938177
Record name N,N,4-Trichlorobenzene-1-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17260-65-0
Record name N,N,4-Trichlorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17260-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC35960
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35960
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N,4-Trichlorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00938177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N,N,4-trichloro- typically involves the reaction of benzenesulfonyl chloride with trichloroaniline under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of benzenesulfonamide, N,N,4-trichloro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N,N,4-trichloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

Benzenesulfonamide, N,N,4-trichloro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzenesulfonamide, N,N,4-trichloro- involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide, and their inhibition can lead to various physiological effects. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting processes like pH regulation and ion transport .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of N,N,4-Trichlorobenzenesulfonamide, highlighting differences in substituents and their implications:

Compound Name Substituents Molecular Formula Key Features/Applications Reference(s)
This compound N,N-Cl₂, C₆H₃Cl(4) C₆H₅Cl₃NO₂S Planar sulfonamide; crystallized via trichloroacetic acid
N,N-Dichloro-4-methylbenzenesulfonamide (Dichloramine T) N,N-Cl₂, C₆H₃CH₃(4) C₇H₇Cl₂NO₂S Antimicrobial agent; methyl group enhances lipophilicity
4-Chloro-3-nitrobenzenesulfonamide C₆H₃Cl(4), NO₂(3) C₆H₅ClN₂O₄S Nitro group increases acidity; used in organic synthesis
N-(2,3-Dichlorophenyl)methanesulfonamide C₆H₃Cl₂(2,3), SO₂NHCH₃ C₇H₇Cl₂NO₂S Dichlorophenyl group enhances steric hindrance
4-Chloro-N-hydroxy-N-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide C₆H₄Cl(4), CF₃, triazole C₁₃H₁₃ClF₃N₅O₃S Trifluoromethyl and triazole moieties improve bioavailability in medicinal applications

Physicochemical Properties

  • Electron-Withdrawing Effects : The trichloro substitution in this compound results in greater electron withdrawal compared to dichloro analogues like Dichloramine T, reducing its basicity and solubility in polar solvents .
  • Thermal Stability : The para-chlorine substituent enhances thermal stability compared to nitro-substituted derivatives (e.g., 4-Chloro-3-nitrobenzenesulfonamide), which decompose more readily due to nitro group instability .
  • Crystallinity : this compound forms colorless crystals with hydrogen-bonded networks, similar to N-(2,3-Dichlorophenyl)methanesulfonamide, but with shorter S–O bonds (1.42–1.44 Å) due to increased halogen electronegativity .

Research Findings and Limitations

  • Crystallographic Studies : Gowda et al.’s work confirms that this compound adopts a distorted tetrahedral geometry around the sulfur atom, with Cl⋯Cl van der Waals interactions stabilizing the crystal lattice.
  • Synthetic Challenges : The compound’s low solubility in common solvents (e.g., ethyl acetate) complicates large-scale synthesis, unlike Dichloramine T, which is more soluble due to its methyl group .

Biological Activity

N,N,4-Trichlorobenzenesulfonamide (NNDC4MBSA) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of three chlorine atoms on the benzene ring, which significantly influences its biological activity. The compound's structure allows it to interact with various biological macromolecules, enhancing its efficacy in different applications.

Antimicrobial Activity

NNDC4MBSA exhibits notable antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of bacteria and fungi through mechanisms that involve disrupting cellular processes or inhibiting specific enzymes.

Table 1: Antimicrobial Activity of NNDC4MBSA

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Potential

Recent studies have highlighted the potential of NNDC4MBSA as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been investigated, showing promise for future cancer therapies.

Case Study: Inhibition of Cancer Cell Proliferation

In a study examining the effects of NNDC4MBSA on human cancer cell lines, it was found that the compound inhibited cell growth by inducing apoptosis. The IC50 values for various cancer lines ranged from 5 to 15 µM, indicating a potent effect against these cells.

The mechanisms underlying the biological activity of NNDC4MBSA are multifaceted:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of carboxylesterases, which are crucial in drug metabolism .
  • Oxidative Stress Induction : NNDC4MBSA may induce oxidative stress within microbial cells, leading to cell death. This property is particularly relevant in its fungicidal and bactericidal activities .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of NNDC4MBSA. Substitutions on the benzene ring can significantly affect its potency and selectivity.

Table 2: Structure-Activity Relationship Insights

Substituent TypeEffect on ActivityReference
ChlorineIncreased antimicrobial potency
Alkyl GroupsEnhanced anticancer properties

Future Directions

Research into NNDC4MBSA is ongoing, with several promising directions:

  • Cancer Research : Further studies are needed to explore its potential as a targeted therapy for various cancers.
  • Novel Formulations : Investigating different formulations could enhance its bioavailability and therapeutic efficacy.
  • Combination Therapies : Exploring combinations with existing drugs may yield synergistic effects, improving treatment outcomes for resistant strains of bacteria or cancer cells.

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